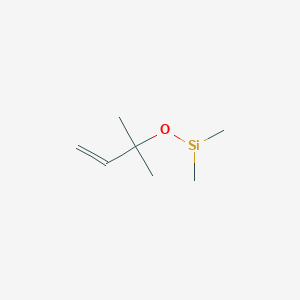
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxygen atom, which is further bonded to a propene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation of allyl compounds with dimethylsiloxy groups. One common method is the reaction of allyl alcohol with chlorodimethylsilane in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts, such as platinum or rhodium complexes, can further enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at low temperatures to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles like halides or alkoxides are used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon species.
Substitution: Halosilanes, alkoxysilanes, and other substituted silanes.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its unique reactivity makes it valuable in the development of new materials with tailored properties.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity between silicon and oxygen, which results in the formation of robust siloxane linkages. These linkages are resistant to hydrolysis and oxidation, making the compound highly durable in various environments. The molecular targets and pathways involved in its action depend on the specific application, such as the modification of biomolecules or the formation of polymer networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsiloxypropene: Similar in structure but with three methyl groups attached to the silicon atom.
Dimethylsiloxyethene: Contains an ethene group instead of a propene group.
Dimethylsiloxymethane: Contains a methane group instead of a propene group.
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific combination of a propene group with a dimethylsiloxy moiety. This structure imparts distinct reactivity and stability, making it suitable for applications that require robust and versatile organosilicon compounds. Its ability to undergo various chemical reactions and form stable siloxane bonds sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
23483-22-9 |
|---|---|
Molekularformel |
C7H15OSi |
Molekulargewicht |
143.28 g/mol |
InChI |
InChI=1S/C7H15OSi/c1-6-7(2,3)8-9(4)5/h6H,1H2,2-5H3 |
InChI-Schlüssel |
KTYUHUZTYVMLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)O[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















